molecular formula C7H14ClN3 B6222136 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride CAS No. 2757999-80-5

1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride

Cat. No. B6222136
CAS RN: 2757999-80-5
M. Wt: 175.7
InChI Key:
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Description

1-Ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride (EDMA-HCl) is an organic compound belonging to the class of imidazole derivatives. It is a colorless, water-soluble solid that has been used in various scientific research applications. EDMA-HCl is synthesized through the reaction of ethyl amine and formaldehyde in the presence of hydrochloric acid. This compound has been used in a variety of laboratory experiments, such as in the synthesis of organic compounds and the study of enzyme-catalyzed reactions.

Scientific Research Applications

1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride has been used in various scientific research applications, such as in the synthesis of organic compounds and the study of enzyme-catalyzed reactions. It has also been used to investigate the structure and function of proteins, as well as to study the mechanism of drug action. Additionally, 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride has been used in the synthesis of drugs, such as antihistamines and antifungals.

Mechanism of Action

The mechanism of action of 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, altering their structure and function. It is thought that this binding can either activate or inhibit the activity of the proteins, depending on the type of protein and the concentration of 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride have not been extensively studied. However, it has been shown to have some effects on the activity of certain enzymes, such as those involved in the synthesis of fatty acids and the breakdown of carbohydrates. Additionally, 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride has been found to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride in laboratory experiments is its water solubility, which makes it easy to use in a variety of applications. Additionally, the compound is relatively stable, making it suitable for long-term storage. However, the compound is also toxic and should be handled with care. Additionally, the compound has a relatively low solubility in organic solvents, which limits its use in certain applications.

Future Directions

There are several potential future directions for research involving 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride. These include further investigation into its mechanism of action, as well as its potential applications in drug development. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its therapeutic potential. Additionally, further research into its synthesis could lead to the development of more efficient and cost-effective methods of synthesis. Finally, further research into its solubility in organic solvents could lead to its use in a wider range of applications.

Synthesis Methods

The synthesis of 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride is accomplished by the reaction of ethyl amine and formaldehyde in the presence of hydrochloric acid. The reaction is carried out in a two-step process. In the first step, ethyl amine is reacted with formaldehyde in the presence of hydrochloric acid to produce mono-ethyl-imidazole-5-amine hydrochloride. This intermediate product is then reacted with additional ethyl amine to form the final product, 1-ethyl-2,4-dimethyl-1H-imidazole-5-amine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride involves the reaction of 2,4-dimethyl-1H-imidazole with ethylamine followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2,4-dimethyl-1H-imidazole", "ethylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,4-dimethyl-1H-imidazole is dissolved in a suitable solvent such as ethanol or methanol.", "Step 2: Ethylamine is added to the solution and the mixture is stirred at room temperature for several hours.", "Step 3: Hydrochloric acid is added dropwise to the reaction mixture until the pH reaches around 2-3.", "Step 4: The resulting solid is filtered and washed with a suitable solvent such as diethyl ether or acetone.", "Step 5: The product is dried under vacuum to obtain 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride as a white crystalline solid." ] }

CAS RN

2757999-80-5

Molecular Formula

C7H14ClN3

Molecular Weight

175.7

Purity

95

Origin of Product

United States

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